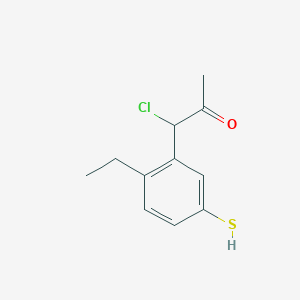

1-Chloro-1-(2-ethyl-5-mercaptophenyl)propan-2-one

CAS No.:

Cat. No.: VC18828720

Molecular Formula: C11H13ClOS

Molecular Weight: 228.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13ClOS |

|---|---|

| Molecular Weight | 228.74 g/mol |

| IUPAC Name | 1-chloro-1-(2-ethyl-5-sulfanylphenyl)propan-2-one |

| Standard InChI | InChI=1S/C11H13ClOS/c1-3-8-4-5-9(14)6-10(8)11(12)7(2)13/h4-6,11,14H,3H2,1-2H3 |

| Standard InChI Key | QSVIXLCUOHEGNY-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(C=C(C=C1)S)C(C(=O)C)Cl |

Introduction

1-Chloro-1-(2-ethyl-5-mercaptophenyl)propan-2-one is an organic compound with the molecular formula and a molecular weight of 228.74 g/mol. It belongs to the class of organic compounds known as thioethers and ketones, characterized by a chloro group, a mercapto group attached to an aromatic phenyl ring, and a propanone backbone. This compound has garnered interest due to its unique chemical reactivity and potential biological activities.

Key Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 1-chloro-1-(2-ethyl-5-sulfanylphenyl)propan-2-one |

| SMILES Notation | CCC1=C(C=CC(=C1)S)C(C(=O)C)Cl |

| InChI | InChI=1S/C11H13ClOS/c1-3-8-6-9(14)4-5-10(8)11(12)7(2)13/h4-6,11,14H,3H2,1-2H3 |

| InChIKey | VIWFHHYFRLWAFE-UHFFFAOYSA-N |

General Synthesis Approach

The synthesis of 1-Chloro-1-(2-ethyl-5-mercaptophenyl)propan-2-one typically involves the chlorination of 1-(2-ethyl-5-mercaptophenyl)propan-2-one. Common chlorinating agents include:

-

Thionyl chloride (SOCl₂).

-

Phosphorus pentachloride (PCl₅).

Reaction Conditions

The reaction is carried out under controlled conditions to ensure high yield and purity:

-

Temperature: Moderate (to prevent over-chlorination).

-

Solvent: Non-aqueous solvents like dichloromethane or chloroform.

Industrial Optimization

For large-scale production, continuous flow reactors and advanced purification techniques are employed to enhance efficiency and minimize by-products.

Functional Group Reactivity

The compound's reactivity is primarily influenced by:

-

Chloro Group: Participates in nucleophilic substitution reactions.

-

Mercapto Group: Forms disulfide bonds with thiol-containing biomolecules.

-

Ketone Group: Undergoes nucleophilic addition reactions.

Reaction Examples

| Reaction Type | Reagents | Products/Outcome |

|---|---|---|

| Nucleophilic Substitution | Sodium ethoxide | Substituted derivatives with ethoxy groups replacing chlorine |

| Oxidation | Hydrogen peroxide (H₂O₂) | Sulfonic acid derivatives |

| Reduction | Sodium borohydride (NaBH₄) | Alcohol derivatives via ketone reduction |

Biological Activities

Research highlights potential biological activities for this compound:

Anticancer Potential

The chloro group may modulate cellular pathways by participating in nucleophilic substitution reactions with biomolecules, potentially disrupting cancer cell signaling.

Research Applications

This compound is used in:

-

Medicinal Chemistry: As a precursor for drug development targeting microbial and cancer pathways.

-

Synthetic Organic Chemistry: As an intermediate for synthesizing more complex molecules.

Industrial Applications

Its reactivity makes it suitable for:

-

Development of specialty chemicals.

-

Production of functionalized materials for biochemical research.

Safety and Handling

Due to its reactive functional groups, this compound must be handled with care:

Precautions

-

Avoid exposure to strong oxidizing agents or bases.

-

Use personal protective equipment (PPE), including gloves and goggles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume